

An In-Depth Technical Guide to 4'-Methoxy-3'-(trifluoromethyl)acetophenone

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Compound of Interest

Compound Name: 4'-Methoxy-3'-(trifluoromethyl)acetophenone

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Introduction

4'-Methoxy-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone that serves as a highly valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a trifluoromethyl group ortho to a methoxy group on an acetophenone core, provides a unique combination of electronic and steric properties. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, enhances metabolic stability and lipophilicity in drug candidates, while the methoxy (-OCH₃) group acts as an electron-donating group and a potential hydrogen bond acceptor. This distinct substitution pattern makes it a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules and advanced materials.^{[1][2]} This guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical & Spectroscopic Data

Proper characterization is the bedrock of chemical synthesis. **4'-Methoxy-3'-(trifluoromethyl)acetophenone** is typically a white to pale yellow solid.^[1] The data summarized below are critical for its identification and quality control during and after synthesis.

Property	Value	Source
CAS Number	149105-10-2	[3]
Molecular Formula	C ₁₀ H ₉ F ₃ O ₂	[1]
Molecular Weight	218.17 g/mol	[1]
Appearance	White to pale yellow solid	[1]
Melting Point	57-61 °C	[1]

Spectroscopic Analysis:

While a specific, peer-reviewed spectrum for this exact isomer is not readily available in the public domain, we can predict its characteristic spectroscopic signatures based on analogous structures and the known effects of its substituents. For comparison, the ¹H NMR spectrum of the related compound 4'-(Trifluoromethyl)acetophenone shows aromatic protons in the δ 7.7-8.1 ppm range and a characteristic acetyl methyl singlet at ~δ 2.65 ppm.[4][5]

Expected ¹H NMR (CDCl₃, 400 MHz):

- δ ~7.8-8.0 ppm (m, 2H): Aromatic protons ortho to the acetyl group.
- δ ~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the methoxy group.
- δ ~3.9-4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.
- δ ~2.6 ppm (s, 3H): Acetyl methyl (-COCH₃) protons.

Expected ¹³C NMR (CDCl₃, 100 MHz):

- δ ~196-198 ppm: Carbonyl carbon (C=O).
- δ ~155-160 ppm: Aromatic carbon attached to -OCH₃.
- δ ~120-135 ppm: Aromatic carbons, including a quartet for the carbon attached to the -CF₃ group (J ≈ 270 Hz).

- δ ~110-115 ppm: Aromatic carbons.
- δ ~56 ppm: Methoxy carbon (-OCH₃).
- δ ~26 ppm: Acetyl methyl carbon (-COCH₃).

Expected IR (KBr, cm⁻¹):

- ~1680 cm⁻¹: Strong C=O stretch (ketone).
- ~1600, ~1500 cm⁻¹: C=C aromatic ring stretches.
- ~1250-1350 cm⁻¹: Strong C-F stretches from the CF₃ group.
- ~1250, ~1030 cm⁻¹: C-O stretch (aryl ether).

Synthesis Methodology: The Friedel-Crafts Acylation Approach

The most direct and widely practiced method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.^[6] This electrophilic aromatic substitution reaction involves treating an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.

Core Reaction: 2-(trifluoromethyl)anisole is acylated with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).^[7]

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Sources

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